molecular formula C27H50N2 B6303502 3-(n-Docosylamino)-pyridine CAS No. 1820881-82-0

3-(n-Docosylamino)-pyridine

Cat. No.: B6303502
CAS No.: 1820881-82-0
M. Wt: 402.7 g/mol
InChI Key: RJQPNFZJERBNOG-UHFFFAOYSA-N
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Description

3-(n-Docosylamino)-pyridine is an organic compound characterized by a pyridine ring substituted with a long-chain docosylamine group. This compound is of interest due to its unique structural properties, which combine the aromaticity of pyridine with the hydrophobicity of a long alkyl chain. These properties make it useful in various applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Docosylamino)-pyridine typically involves the reaction of pyridine with docosylamine. One common method is the nucleophilic substitution reaction where the amino group of docosylamine attacks the pyridine ring, resulting in the formation of the desired compound. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(n-Docosylamino)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the pyridine ring.

Major Products

Scientific Research Applications

3-(n-Docosylamino)-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.

    Industry: The compound is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(n-Docosylamino)-pyridine involves its interaction with biological membranes. The long alkyl chain allows the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways, making it a valuable tool in the study of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dodecylamine: A shorter-chain analog with similar amphiphilic properties.

    Octadecylamine: Another long-chain amine with applications in surfactant production.

    Hexadecylamine: Used in similar applications but with different physical properties due to its shorter chain length.

Uniqueness

3-(n-Docosylamino)-pyridine is unique due to its combination of a pyridine ring and a long docosyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it more versatile in applications compared to its shorter-chain analogs.

Properties

IUPAC Name

N-docosylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPNFZJERBNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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